![molecular formula C13H20N4O2S B6636374 1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B6636374.png)
1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
TAK-659 selectively inhibits the activity of BTK, an enzyme that plays a critical role in the development and function of B-cells. By inhibiting BTK, TAK-659 can block the activation of B-cells and prevent the production of antibodies that contribute to the progression of certain diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK activity, resulting in a decrease in B-cell activation and antibody production. This compound has also been found to reduce the production of inflammatory cytokines and improve immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. However, the use of TAK-659 in lab experiments may be limited by its low solubility in aqueous solutions and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for the study of TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another potential direction is the exploration of combination therapies that incorporate TAK-659 with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 1-tert-butyl-3-(4-methyl-1,3-thiazol-2-yl)urea with 1-chloro-3-(3-oxo-1-tert-butyl-5-pyrrolidinyl)propane under basic conditions. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and survival of cancer cells, reducing inflammation, and improving immune function.
Propriétés
IUPAC Name |
1-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8-7-20-12(14-8)16-11(19)15-9-5-10(18)17(6-9)13(2,3)4/h7,9H,5-6H2,1-4H3,(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAIQRVRDMUIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.